Product packaging for (3-Methoxypropadienyl)benzene(Cat. No.:CAS No. 57585-20-3)

(3-Methoxypropadienyl)benzene

Cat. No.: B15467179
CAS No.: 57585-20-3
M. Wt: 146.19 g/mol
InChI Key: QONAILJQVLUDCB-UHFFFAOYSA-N
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Description

Contextualization within Allene (B1206475) Chemistry

Allenes, first synthesized in 1887, are compounds based on the 1,2-propadiene structure. nih.govscripps.edu Their unique geometry, featuring perpendicular π systems, leads to axial chirality when appropriately substituted, making them important in asymmetric synthesis. nih.gov Allenes can act as both nucleophiles and electrophiles, and their reactivity can be tuned by the nature of their substituents. scripps.edu

The general reactivity of allenes is highlighted by their participation in various metal-catalyzed cycloaddition reactions to form carbocyclic and heterocyclic systems. nih.gov These reactions, including [2+2], [3+2], and [4+2] cycloadditions, are pivotal for creating complex molecular architectures with high levels of chemo-, regio-, and stereoselectivity. nih.gov

Table 1: Structural and Physical Properties of Allenes

Property Value
C=C Bond Length 1.309 Å scripps.edu
C-H Bond Length 1.086 Å scripps.edu
Ionization Potential 10.07 eV scripps.edu
IR Stretching (antisymmetrical) 1950-1960 cm⁻¹ scripps.edu
¹³C NMR (Central Carbon) δ = 200-220 ppm scripps.edu

Significance of Allenyl Ethers in Synthetic Methodologies

Allenyl ethers, such as (3-Methoxypropadienyl)benzene, are a subclass of allenes that have demonstrated considerable utility in synthetic organic chemistry. The ether oxygen atom acts as an electron-donating group, which significantly influences the reactivity of the allene moiety. This electron-rich character is particularly beneficial in metal-catalyzed reactions, where it can stabilize cationic intermediates. acs.org

For instance, in platinum(II)-catalyzed cycloadditions, the use of an allenyl ether is described as critical for the reaction to proceed efficiently. acs.org Gold(I) catalysts have also been employed in the hydroindolylation of allenyl ethers, where the reaction pathway can be directed by the nature of other substituents on the allene. rsc.org The Williamson ether synthesis, a classic method, can be adapted for the preparation of ethers, though it requires careful selection of an alkoxide nucleophile and an alkyl halide to avoid competing elimination reactions. libretexts.orglibretexts.org A more modern approach, alkoxymercuration-demercuration, allows for the synthesis of ethers from alkenes and alcohols. libretexts.orgyoutube.com

The thermal rearrangements of allenyl allylic ethers, known as the allene Claisen rearrangement, provide a facile route to acyclic α,β-unsaturated aldehydes, further showcasing the synthetic versatility of this class of compounds. acs.org

Overview of Research Directions for Substituted Allenes

Current research on substituted allenes is dynamic and multifaceted, exploring new synthetic methods and applications. A major focus is on the development of catalytic systems that can control the regioselectivity and stereoselectivity of reactions involving allenes. researchgate.net

Key Research Areas for Substituted Allenes:

Asymmetric Catalysis: The synthesis of axially chiral allenes is a significant area of research. Chiral phosphoric acids, for example, have been successfully used as catalysts in the asymmetric synthesis of tetrasubstituted allenes with high enantioselectivity. nih.gov

Radical Chemistry: Radical transformations offer a powerful and complementary approach to allene synthesis. nih.govresearchgate.net Research has focused on the radical addition to 1,3-enynes and the direct functionalization of allenyl C-H bonds. nih.govnih.gov The regioselectivity of radical additions to allenes is a key aspect of these studies, often depending on the reaction conditions and the substitution pattern of the allene. nih.govacs.org

Metal-Catalyzed Cross-Coupling and Annulations: Transition metals like palladium, gold, rhodium, and nickel are extensively used to catalyze reactions of allenes. nih.gov Gold-catalyzed cycloadditions of allenes with triazines have been reported to produce N-heterocyclic compounds in high yields. nih.gov Palladium catalysis is employed in [5+2] cycloadditions to synthesize azepine derivatives. nih.gov Recently, a bench-stable allenyl sulfonium (B1226848) salt has been developed for use in palladium-catalyzed cross-coupling reactions. acs.org

Synthesis of Complex Molecules: Allenes serve as versatile building blocks for the synthesis of natural products and biologically active compounds. nih.govacs.org Their ability to undergo diverse transformations allows for the rapid construction of complex molecular scaffolds. acs.org

Table 2: Examples of Modern Synthetic Methods for Substituted Allenes

Reaction Type Catalyst/Reagent Product Type Reference
Asymmetric 1,6-Conjugate Addition Chiral Phosphoric Acid Axially Chiral Tetrasubstituted Allenes nih.gov
1,4-Alkylarylation of 1,3-enynes Copper/Py-box ligand Heavily Substituted Allenes nih.gov
Oxidative Amination Copper/NFSI Allenamides nih.gov
[2+2+2] Cycloaddition Gold N-Heterocycles nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B15467179 (3-Methoxypropadienyl)benzene CAS No. 57585-20-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57585-20-3

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-9H,1H3

InChI Key

QONAILJQVLUDCB-UHFFFAOYSA-N

Canonical SMILES

COC=C=CC1=CC=CC=C1

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Methoxypropadienyl Benzene

Nucleophilic Additions and Organometallic Transformations

The electron-donating methoxy (B1213986) group and the phenyl ring influence the reactivity of the allene (B1206475), making it susceptible to a range of nucleophilic attacks and a versatile substrate in organometallic chemistry.

Metallation and Subsequent Electrophilic Quenching

The protons on the carbon adjacent to the methoxy group in (3-Methoxypropadienyl)benzene can be abstracted by a strong base, such as an organolithium reagent, to form a lithiated intermediate. This powerful nucleophile can then react with a variety of electrophiles to generate a diverse array of substituted products. The regioselectivity of the electrophilic attack is a key aspect of these transformations.

Transition-Metal Catalyzed Reactions

Transition metals have proven to be exceptional catalysts for activating and functionalizing the allenic bond of this compound, enabling reactions that are otherwise difficult to achieve.

Palladium complexes are effective catalysts for the hydroamination of allenes. mdpi.com In the context of this compound, palladium catalysis can facilitate the addition of an N-H bond from an amine across one of the double bonds of the allene. While numerous palladium-catalyzed hydroamination reactions have been developed for various unsaturated compounds like alkynes, alkenes, and dienes, the specific application to this compound provides a direct route to valuable allylic or vinylic amine derivatives. mdpi.comresearchgate.netrsc.org The choice of ligands on the palladium center and the reaction conditions are crucial in controlling the regioselectivity and stereoselectivity of the addition.

Example of Palladium-Catalyzed Hydroamination of a Methoxyallene Derivative

Reactant 1 Reactant 2 Catalyst Product Type

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, with allenes being prominent substrates. beilstein-journals.orgnih.gov Gold(I) catalysts, being highly carbophilic, can activate the allene system of this compound towards nucleophilic attack or rearrangement. nih.govresearchgate.net For instance, gold(I) has been shown to catalyze the rearrangement of propargyl vinyl ethers to allenic compounds through a nih.govnih.gov-sigmatropic rearrangement. In a related fashion, gold(I) can catalyze the dearomative Claisen rearrangement of allyl aryl ethers. nih.gov The interaction of the gold(I) catalyst with the methoxy-substituted allene can lead to unique rearrangement pathways, potentially forming complex carbocyclic or heterocyclic structures. beilstein-journals.orgnih.gov

Key Features of Gold(I)-Catalyzed Reactions of Allenes

Feature Description
Catalyst Typically a cationic Gold(I) complex. nih.gov
Substrate Activation Gold(I) coordinates to the C=C double bond, making it more electrophilic. nih.gov
Common Transformations Cyclizations, rearrangements, and additions. beilstein-journals.org

Copper catalysts offer a cost-effective and versatile alternative for the functionalization of allenes. Copper-catalyzed reactions often proceed through different mechanisms compared to palladium or gold, providing complementary reactivity. For instance, copper has been utilized in the methoxylation of C-H bonds. rsc.org In the case of this compound, copper catalysis could be employed for various transformations, including additions and cross-coupling reactions. The copper-catalyzed reaction of sodium methoxide (B1231860) with aryl bromides has been studied as a method for anisole (B1667542) synthesis. tue.nluu.nl

Electrophilic and Radical Additions to the Allene System

The electron-rich double bonds of the allene in this compound are susceptible to attack by both electrophiles and radicals.

The addition of electrophiles, such as hydrogen halides (HX), to allenes typically proceeds via a carbocation intermediate. libretexts.org The regioselectivity of the addition is governed by the stability of the resulting carbocation, with the phenyl and methoxy groups playing a significant role in its stabilization. The reaction of an alkene with a hydrogen halide is a classic example of an electrophilic addition. libretexts.orgyoutube.com The pi electrons of the double bond attack the electrophilic hydrogen, forming a carbocation and a halide anion. libretexts.org The halide anion then attacks the carbocation to form the final product. libretexts.org In the case of conjugated dienes, electrophilic addition can lead to both 1,2- and 1,4-addition products. youtube.com While benzene (B151609) is generally unreactive towards electrophilic addition due to its aromatic stability, the double bonds in an appended allenic system are more susceptible to reaction. youtube.comyoutube.comkhanacademy.org

Radical additions to allenes can be initiated by radical initiators or through photochemically or thermally induced processes. The regioselectivity of radical addition is influenced by the stability of the radical intermediate formed. There is evidence of radical addition reactions involving benzene, suggesting that under certain conditions, even aromatic systems can undergo such transformations. core.ac.ukucl.ac.uk

Regioselectivity in Radical Addition Pathways

The radical addition to this compound is a complex process governed by the relative stability of the potential radical intermediates. The addition of a radical species can occur at either the central (C2) or the terminal (C1 or C3) carbons of the allene moiety. The regioselectivity is dictated by the formation of the most stable radical intermediate.

In the case of this compound, the phenyl group and the methoxy group exert significant electronic effects. The phenyl group can stabilize an adjacent radical through resonance, while the methoxy group, an electron-donating group, can stabilize a radical on the adjacent carbon.

While specific studies on the radical addition to this compound are not extensively documented, analogies can be drawn from the radical polymerization of similar monomers like allyl ethers. It has been proposed that the polymerization of allyl ether monomers, previously thought to proceed via a standard free-radical addition, may actually occur through a radical-mediated cyclization (RMC) mechanism. nih.gov This process involves the initial abstraction of an allylic hydrogen, followed by the reaction of the resulting radical with the double bond of another monomer to form a five-membered ring radical. nih.gov This suggests that radical reactions involving this compound might also proceed through pathways that deviate from simple addition across one of the double bonds.

Intermolecular and Intramolecular Cyclization Reactions

The allenyl group in this compound is a versatile participant in both intermolecular and intramolecular cyclization reactions, leading to the formation of various cyclic structures.

Intermolecular Cyclization: this compound can undergo intermolecular cycloaddition reactions with suitable partners. For instance, in the presence of appropriate catalysts or under thermal conditions, it can react with dienes or other unsaturated systems to form larger ring structures. The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on both the allene and the reaction partner.

Intramolecular Cyclization: When functional groups capable of reacting with the allene are present within the same molecule, intramolecular cyclization can occur. A notable example, though not directly involving this compound, is the thermolysis of 2-(allenyl)phenylazides. This reaction proceeds through a cascade cyclization sequence to produce annelated indoles. nih.govfigshare.com This type of reaction highlights the potential for the allenyl group to participate in complex intramolecular transformations leading to heterocyclic systems. Another example is the thermal isomerization of allenyl cycloalken-3-yl ethers, which can proceed via an intramolecular [2+2] cycloaddition. rsc.org

Sigmatropic Rearrangements and Cycloaddition Reactions

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org this compound and related structures can undergo such rearrangements, as well as various cycloaddition reactions.

A relevant sigmatropic rearrangement is the Claisen rearrangement, a nih.govnih.gov-sigmatropic shift. wikipedia.orglibretexts.org While a classic Claisen rearrangement involves an allyl vinyl ether or an allyl phenyl ether, the structural motifs present in derivatives of this compound could potentially undergo analogous transformations under thermal or Lewis acid-catalyzed conditions. youtube.comopenstax.org For example, the rearrangement of an allyl phenyl ether leads to an ortho-substituted phenol. wikipedia.orgopenstax.org

Allenes are also known to participate in cycloaddition reactions. A study on the stereoselective (4+3) cycloaddition of allenyl ethers with furans, induced by chiral auxiliaries, demonstrates the utility of this class of compounds in constructing seven-membered rings with high regio- and stereoselectivity. frontiersin.orgnih.gov This methodology could potentially be applied to this compound to generate complex polycyclic structures.

Prototropic Isomerization Pathways

Prototropic isomerization involves the migration of a proton, leading to the formation of a constitutional isomer. In the case of this compound, prototropic shifts can lead to the formation of the corresponding conjugated diene or alkyne isomers. The equilibrium between these isomers is influenced by thermodynamic factors, with the most stable isomer being favored.

While specific studies on the prototropic isomerization of this compound are limited, related transformations have been documented. For instance, gold(I)-catalyzed rearrangement of allenyl carbinol esters can lead to the formation of functionalized 1,3-butadien-2-ol esters. organic-chemistry.org This process, although not a simple prototropic shift, involves the isomerization of the allene moiety into a conjugated diene system. organic-chemistry.org The reaction proceeds under mild conditions and with high stereoselectivity. organic-chemistry.org

Polymerization Chemistry of Allenyl Ethers

The polymerization of allenyl ethers, including this compound, can proceed through different mechanisms, leading to polymers with unique structures and properties.

Copolymerization Kinetics and Reactivity Ratios

Copolymerization is the process of polymerizing a mixture of two or more different monomers. The composition and sequence distribution of the resulting copolymer are determined by the relative reactivities of the monomers, which are quantified by reactivity ratios (r1 and r2) as described by the Mayo-Lewis equation. libretexts.org

The reactivity ratios indicate the preference of a growing polymer chain ending in a particular monomer unit to add the same monomer (homopolymerization) or the other monomer (copolymerization). fiveable.meyoutube.comyoutube.com

If r1 > 1 , the growing chain prefers to add monomer 1.

If r1 < 1 , the growing chain prefers to add monomer 2.

If r1 ≈ 1 , there is no preference.

If r1r2 = 1 , an ideal or random copolymer is formed. fiveable.me

If r1r2 ≈ 0 , an alternating copolymer is formed.

If r1 > 1 and r2 > 1 , a block copolymer is likely to form.

Table 1: Exemplary Reactivity Ratios for Ether-Containing Monomers

Monomer 1 Monomer 2 r1 r2 Polymerization Type
Allyl Glycidyl (B131873) Ether (AGE) Ethylene (B1197577) Oxide (EO) 1.31 ± 0.26 0.54 ± 0.03 Anionic

This table presents data from analogous systems to illustrate the concept of reactivity ratios.

Mechanism of Allene Polymerization

The polymerization of allenes can be initiated by various methods, including radical, cationic, and transition-metal catalysis.

Radical Polymerization: The radical polymerization of allenes can be initiated by common radical initiators. youtube.com The mechanism involves the addition of a radical to one of the double bonds of the allene, generating a new radical species that propagates the polymer chain. youtube.com However, as mentioned earlier, for monomers like allyl ethers, an alternative radical-mediated cyclization mechanism has been proposed. nih.gov

Cationic Polymerization: Cationic polymerization is a suitable method for monomers that can form stable carbocations. libretexts.orgwikipedia.orgyoutube.com Vinyl ethers are known to undergo cationic polymerization due to the stabilizing effect of the oxygen atom on the adjacent carbocation. nih.gov this compound, possessing an ether group and a phenyl group, would be expected to form a relatively stable cationic intermediate, making it a potential candidate for cationic polymerization. The initiation is typically carried out using a protic or Lewis acid. wikipedia.orgyoutube.com The propagation step involves the electrophilic attack of the growing carbocationic chain end on a new monomer molecule. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxypropadienyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For (3-Methoxypropadienyl)benzene, both 1D and 2D NMR techniques are employed to assign every proton and carbon atom and to understand the connectivity within the molecule.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the nuclei. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the allenic protons, and the methoxy (B1213986) protons. The ¹³C NMR spectrum would reveal the highly characteristic deshielded central carbon of the allene (B1206475) group, along with signals for the other sp² and sp³ hybridized carbons. libretexts.orgpitt.eduresearchgate.net

To definitively assign these signals, a series of two-dimensional (2D) NMR experiments are utilized:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the allenic proton and the methoxy protons if coupling exists, and among the protons on the phenyl ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.eduresearchgate.net Each protonated carbon atom in the molecule will show a cross-peak connecting its ¹H and ¹³C chemical shifts, allowing for the direct assignment of carbons attached to hydrogens, such as the methoxy group, the allenic C-H, and the aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.educolumbia.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key HMBC correlations would include:

The methoxy protons to the allenic carbon to which the oxygen is attached.

The allenic proton to the carbons of the phenyl ring.

The aromatic protons to other carbons within the ring and to the allenic carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. This can help to confirm the spatial arrangement of the groups.

The expected chemical shifts for this compound are summarized in the table below, based on data from analogous structures and standard chemical shift ranges. libretexts.orgresearchgate.netresearchgate.netpdx.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations (HMBC)
C1 (ipso-C) - ~130-135 From H7, H2/H6
C2/C6 ~7.2-7.4 ~127-129 From H3/H5, H4, H7
C3/C5 ~7.2-7.4 ~128-130 From H2/H6, H4
C4 ~7.1-7.3 ~126-128 From H2/H6, H3/H5
C7 (Allenic CH) ~5.5-6.0 ~90-95 From H10, Phenyl Protons
C8 (Allenic C) - ~200-210 From H7, H10
C9 (Allenic C-O) - ~115-120 From H7, H10
C10 (Methoxy CH₃) ~3.8-4.0 ~55-60 From H7
OCH₃ ~3.8-4.0 - -

Allenes substituted with different groups on each of the terminal carbons can exhibit axial chirality. masterorganicchemistry.comyoutube.comyoutube.com In the case of this compound, if the phenyl ring were to have a substitution pattern that makes the two ortho positions inequivalent (and different from the other ring substituents), the molecule could be chiral. For such a chiral allene, NOESY can be a powerful tool for stereochemical analysis. By observing through-space interactions (Nuclear Overhauser Effects) between substituents on the allenic system and the phenyl ring, the relative spatial orientation of these groups can be determined, which is linked to the absolute configuration of the chiral axis. core.ac.uk

Mass Spectrometry (MS) in Molecular Structure Research

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. libretexts.orgugto.mx For this compound (molar mass: 146.19 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at m/z = 146.

The fragmentation pattern would be dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways would likely involve the phenyl and methoxyallenyl moieties:

Loss of a methoxy radical (·OCH₃): A common fragmentation for methoxy compounds, leading to a peak at m/z 115 ([M - 31]⁺). This cation, [C₉H₇]⁺, could potentially rearrange to a stable tropylium-like ion.

Loss of formaldehyde (B43269) (CH₂O): Rearrangement followed by the loss of formaldehyde (30 Da) could result in a peak at m/z 116.

Formation of the phenyl cation: Cleavage of the bond between the phenyl ring and the allenic chain would yield the phenyl cation ([C₆H₅]⁺) at m/z 77, a characteristic fragment for aromatic compounds. youtube.comyoutube.com

Formation of the tropylium (B1234903) ion: The benzyl (B1604629) cation ([C₇H₇]⁺) at m/z 91 is a very common fragment in the mass spectra of alkylbenzenes, formed via rearrangement. While less direct for this structure, its presence cannot be ruled out. jchps.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula Notes
146 Molecular Ion [C₁₀H₁₀O]⁺˙ Parent peak
131 [M - CH₃]⁺ [C₉H₇O]⁺ Loss of a methyl radical from the methoxy group
115 [M - OCH₃]⁺ [C₉H₇]⁺ Loss of a methoxy radical
77 Phenyl cation [C₆H₅]⁺ Characteristic fragment of a benzene (B151609) ring

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are indispensable for identifying the functional groups within a molecule. jchps.com For this compound, these methods would confirm the presence of the allene, the ether linkage, and the phenyl ring.

Allene Stretch: The most characteristic vibration is the asymmetric C=C=C stretching mode of the allene group, which gives a strong and sharp absorption band in the IR spectrum, typically in the range of 1950-1980 cm⁻¹. libretexts.orgspectroscopyonline.com The symmetric stretch is often weak in the IR but strong in the Raman spectrum.

Ether Stretch: The C-O-C stretching vibrations of the methoxy group would appear as a strong band in the IR spectrum, typically between 1050 and 1250 cm⁻¹.

Aromatic Ring: The phenyl group would give rise to several characteristic bands:

Aromatic C-H stretches above 3000 cm⁻¹. libretexts.org

C=C stretching vibrations within the ring in the 1450-1600 cm⁻¹ region.

C-H out-of-plane bending bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule which are often weak or inactive in the IR spectrum. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Allene Asymmetric C=C=C Stretch 1950 - 1980 Strong Weak/Medium
Allene Symmetric C=C=C Stretch ~1070 Weak/Inactive Strong
Aromatic C-H Stretch 3000 - 3100 Medium Strong
Aromatic C=C Stretch 1450 - 1600 Medium/Strong Strong
Ether C-O-C Asymmetric Stretch 1200 - 1275 Strong Weak
Ether C-O-C Symmetric Stretch 1000 - 1070 Medium Medium
Alkyl (Methoxy) C-H Stretch 2850 - 2960 Medium Medium

Chiroptical Spectroscopy for Chirality Assignment

As previously mentioned, substituted allenes can possess axial chirality due to the perpendicular arrangement of the substituents at the ends of the C=C=C system. masterorganicchemistry.com If this compound is synthesized in an enantiomerically pure or enriched form, chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be used to determine its absolute configuration. thieme-connect.comthieme-connect.comchemistrywithatwist.comacs.orgchemistrywithatwist.comacs.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov The VCD spectrum provides stereochemical information for all vibrational modes. The signal corresponding to the strong antisymmetric C=C=C stretching vibration of the allene around 1950 cm⁻¹ is particularly diagnostic for determining the axial chirality of allenes. thieme-connect.comacs.orgacs.org By comparing the experimental VCD spectrum with quantum chemical calculations (e.g., using Density Functional Theory), the absolute configuration (R or S) of the chiral axis can be assigned.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light by chiral molecules. The resulting spectrum, characterized by Cotton effects, is highly sensitive to the three-dimensional structure of the molecule. For chiral allenes, the electronic transitions associated with the conjugated π-system of the allene and the phenyl ring would produce a characteristic ECD spectrum, which can also be correlated with theoretical calculations to assign the absolute configuration. chemistrywithatwist.comacs.org

These chiroptical techniques are essential for the complete stereochemical elucidation of chiral allenes, providing information that is not accessible through achiral spectroscopic methods. thieme-connect.comchemistrywithatwist.comchemistrywithatwist.com

Theoretical and Computational Chemistry of 3 Methoxypropadienyl Benzene

Electronic Structure and Bonding Analysis of Allene (B1206475) Systems

The electronic structure of allenes is unique due to the presence of two cumulative double bonds. The central carbon atom is sp-hybridized, forming two sigma bonds and two pi bonds, while the two terminal carbons are sp²-hybridized. dntb.gov.ua This arrangement results in a linear C=C=C geometry with the planes of the two terminal groups twisted at a 90° angle to each other. dntb.gov.ua The bonding in allenes can be described by two orthogonal π-systems, which has profound implications for their reactivity and stereochemistry. rsc.org

Computational studies, often employing Density Functional Theory (DFT), allow for a detailed analysis of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles. For instance, in related substituted biphenyls, the introduction of groups like -NO2 can significantly alter the HOMO and LUMO energy levels. rsc.org Similarly, in substituted perylenes, the addition of electron-donating amine groups leads to a destabilization of the occupied orbitals and a decrease in the HOMO-LUMO gap. researchgate.net

Table 1: General Electronic Properties of Substituted Aromatic Systems

PropertyDescriptionInfluencing Factors
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.Electron-donating groups increase HOMO energy.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Electron-withdrawing groups decrease LUMO energy.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; relates to chemical reactivity and electronic transitions.Substituents that decrease the gap generally increase reactivity.
Dipole MomentMeasure of the net molecular polarity.Asymmetry in electron distribution due to substituents.

This table presents general trends observed in computational studies of substituted aromatic compounds and is expected to be applicable to (3-Methoxypropadienyl)benzene.

Conformational Analysis and Stereochemical Implications

The conformational landscape of this compound is primarily dictated by rotation around the single bonds, particularly the bond connecting the phenyl group to the allene moiety and the C-O bond of the methoxy (B1213986) group. The twisted geometry of the allene core is relatively rigid. mdpi.com

Computational methods are instrumental in mapping the potential energy surface as a function of these rotational degrees of freedom. By calculating the energy of different conformers, it is possible to identify the most stable (lowest energy) structures and the energy barriers between them. For example, a systematic conformational study of ω-methoxy methyl esters using MP2 level calculations has been performed to determine the preferred conformations. nih.gov Similar studies on substituted biphenyls have used HF, MP2, and DFT methods to analyze their torsional potentials. scirp.org

The presence of substituents on the allene can lead to axial chirality. If both ends of the allene are asymmetrically substituted, the molecule will lack a plane of symmetry and exist as a pair of enantiomers. mdpi.com In the case of this compound, the two ends of the allene are substituted with a phenyl group and a hydrogen atom on one side, and a methoxy group and a hydrogen atom on the other. This substitution pattern makes the molecule chiral.

The stereochemical implications are significant, particularly in the context of its potential biological activity or its use as a chiral building block in synthesis. The different enantiomers may exhibit distinct biological activities and react differently in chiral environments.

Quantum Chemical Studies of Reactivity

Quantum chemical calculations are indispensable for understanding the reactivity of molecules like this compound. These studies can predict the most likely sites for chemical attack, elucidate reaction mechanisms, and characterize the transition states involved.

Transition State Characterization and Reaction Pathway Elucidation

Transition state theory is a cornerstone of chemical kinetics, and computational chemistry provides the tools to locate and characterize transition state structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. By calculating the vibrational frequencies of a proposed transition state structure, chemists can confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For allenes, cycloaddition reactions are a major class of transformations. researchgate.net Theoretical studies on the cycloaddition reactions of allenes have been used to rationalize the observed regioselectivity and stereoselectivity. For instance, in the rhodium and molybdenum catalyzed [2+2+1] cyclocarbonylation of allenes, DFT calculations have shown that the geometry constraints imposed by the metal in the transition state are the key factor controlling the selectivity of the reaction. researchgate.net Similarly, DFT calculations have been used to explore the mechanism of gold-catalyzed [4+2] cycloadditions between allenamides and dienes, identifying the key zwitterionic intermediates and transition states.

The presence of the phenyl and methoxy substituents in this compound will influence the electron density of the allene double bonds, thereby directing the regioselectivity of cycloaddition reactions. Computational studies can model these reactions, calculate the activation energies for different pathways, and thus predict the most favorable products.

Modeling of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating these spectra for a proposed structure, they can be compared with experimental data to confirm the identity and stereochemistry of a synthesized compound.

The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the peaks in an IR spectrum. DFT methods, such as B3LYP, are commonly used for this purpose. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for each nucleus in the molecule, which can be compared to experimental NMR data.

For this compound, modeling its IR and NMR spectra would be crucial for its characterization. The calculated spectra would show characteristic peaks for the allene C=C=C stretching, the C-H bonds of the benzene (B151609) ring and the allene, and the C-O bond of the methoxy group. The calculated NMR chemical shifts would help in assigning the signals in the experimental ¹H and ¹³C NMR spectra.

Applications of 3 Methoxypropadienyl Benzene in Complex Organic Synthesis

Strategic Use as a Building Block in Natural Product Synthesis

The reactivity of the allene (B1206475) moiety in (3-Methoxypropadienyl)benzene, particularly its ability to be deprotonated and act as a nucleophile, makes it a useful C3 synthon in the synthesis of complex organic molecules. This reactivity is analogous to that of simpler alkoxyallenes, which are widely used in the synthesis of natural products. rsc.org

While specific examples detailing the use of this compound in the total synthesis of terpenes and polyketides are not extensively documented in publicly available literature, the known reactivity of alkoxyallenes suggests its potential utility. The lithiated form of this compound can, in principle, react with various electrophilic intermediates common in the synthesis of these natural product classes. For instance, its addition to chiral aldehydes or ketones could provide key intermediates for the construction of complex carbon skeletons. Polyketide synthesis often relies on the iterative addition of two-carbon units, a process that can be mimicked by the versatile reactivity of allene precursors. nih.gov

The application of alkoxyallenes in the synthesis of heterocyclic compounds is a well-established strategy, suggesting a similar potential for this compound. rsc.org The deprotonation of the allene at the carbon atom adjacent to the methoxy (B1213986) group, followed by reaction with an electrophile, can lead to the formation of functionalized intermediates. rsc.org These intermediates can then undergo cyclization reactions to form a variety of five- and six-membered heterocyclic rings. rsc.org For example, reaction with an imine or a nitrile could provide a pathway to nitrogen-containing heterocycles, which are core structures in many alkaloids. The subsequent manipulation of the enol ether functionality, a common feature of alkoxyallene adducts, allows for further diversification of the heterocyclic scaffold. rsc.org This approach provides a powerful tool for the construction of the complex, polycyclic systems characteristic of many biologically active alkaloids and other heterocyclic natural products. nih.gov

Development of Chiral Auxiliaries and Reagents

The use of this compound in the development of chiral auxiliaries and reagents is not a widely reported application in the scientific literature. While the molecule itself is not chiral, its functional groups offer potential handles for the attachment of chiral entities. In principle, diastereoselective reactions involving a chiral derivative of this compound could be envisioned, but this remains a largely unexplored area of its chemistry.

Precursor in Polymer Science and Materials Chemistry

The allene functionality of this compound makes it an attractive monomer for the synthesis of novel polymers. Methoxyallene, a closely related compound, has been shown to undergo polymerization to produce reactive polymers with exo-methylene groups in the side chains. By analogy, the polymerization of this compound would be expected to yield polymers with pendant phenyl groups and reactive double bonds, offering opportunities for further functionalization and cross-linking.

The presence of the phenyl group in the monomer unit can significantly influence the properties of the resulting polymer, potentially leading to materials with enhanced thermal stability, altered solubility, and interesting optical or electronic properties. The specific conditions of the polymerization, such as the choice of catalyst and reaction temperature, would be expected to control the molecular weight and microstructure of the polymer.

MonomerPolymerization ProductPotential Polymer Properties
This compoundPoly(1-methoxy-1-phenyl-1,2-propadiene)Enhanced thermal stability, tunable refractive index, potential for post-polymerization functionalization

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The reactivity of the allene (B1206475) moiety is a fertile ground for the discovery of new catalytic transformations. Research is increasingly focused on developing highly selective and efficient methods to functionalize the allenic core.

Transition metal catalysis is a cornerstone of modern allene chemistry, with metals like rhodium, palladium, iridium, and ruthenium being employed to construct complex cyclic scaffolds. researchgate.net For instance, Rh(I)-catalyzed intermolecular (5+2) cycloadditions with vinylcyclopropanes have been studied, where the substitution pattern on the allene plays a critical role in reaction outcomes. acs.org While simple allenes can sometimes lead to catalyst deactivation through dimerization, terminally substituted allenes, a class that includes (3-Methoxypropadienyl)benzene, can avoid this side reaction due to steric hindrance, favoring the desired cycloaddition. acs.org

Recent breakthroughs include the development of copper-catalyzed asymmetric radical functionalization of allenic C(sp²)–H bonds. acs.org This strategy allows for the direct synthesis of complex, axially chiral allenes from less substituted precursors. acs.org Applying such a method to this compound could provide enantiomerically enriched products with high value. The challenge in these transformations lies in controlling chemo-, regio-, and enantioselectivity, which is being addressed through the design of novel chiral ligands. nih.govacs.org

Future efforts will likely focus on:

Asymmetric Hydrofunctionalization: Metal-catalyzed hydrofunctionalization is an atom-economical strategy to create allylic structures without pre-functionalized starting materials. researchgate.net Developing catalytic systems for the asymmetric hydroamination, hydroalkoxylation, or hydrocyanation of this compound would provide direct access to valuable chiral allylic compounds.

Dual Catalysis: Combining different catalytic modes, such as photoredox and transition metal catalysis, offers new reaction pathways. For example, a dual cobalt and photoredox catalysis system has been used for the annulation of benzamides with allenes, demonstrating a mild and environmentally friendly method for constructing isoquinolinone scaffolds. researchgate.net

Catalyst SystemTransformationSubstrate ClassPotential Application for this compound
Rh(I) / Chiral Ligand(5+2) CycloadditionTerminally Substituted AllenesSynthesis of seven-membered carbocycles
Cu / Chiral OxazolineAsymmetric CyanationRacemic AllenesAccess to chiral allenyl nitriles
Co / PhotoredoxAnnulation with BenzamidesAllenesConstruction of heterocyclic scaffolds
Pd(0)Cross-Coupling1-Aryl-3-alkylpropadienesSynthesis of trisubstituted allenes

Computational Design of Novel Allene Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of allenes. Density Functional Theory (DFT) calculations, in particular, provide deep insights into reaction mechanisms, selectivity, and the role of catalysts.

In the context of Rh(I)-catalyzed cycloadditions, computational studies have elucidated the origins of chemoselectivity between the different double bonds of an allene. acs.org These calculations show that electronic effects, such as d-π* back-donation, can enhance the reactivity of one double bond over another. acs.org For a substituted allene like this compound, computational models can predict how the methoxy (B1213986) and phenyl groups influence the electronic properties and steric environment of the allene, thereby guiding the choice of catalyst and reaction conditions to achieve a desired outcome.

DFT calculations have also been instrumental in understanding enantioselectivity. In the copper-catalyzed cyanation of allenes, computational modeling helped to rationalize how a specific chiral ligand creates a "pocket" that directs the reaction to a specific face of the allene, leading to high enantioselectivity. nih.govorganic-chemistry.org

Future research avenues in this area include:

Predictive Modeling: Developing computational models that can accurately predict the outcome of unknown catalytic transformations with this compound, thereby accelerating the discovery of new reactions.

In Silico Ligand Design: Using computational methods to design new chiral ligands specifically tailored to enhance the selectivity and efficiency of reactions involving substituted allenes.

Mechanism Elucidation: Applying advanced computational techniques to map the entire energy landscape of complex catalytic cycles, identifying key transition states and intermediates that govern reactivity and selectivity. acs.org

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, this involves developing methods that are more efficient, produce less waste, and use less hazardous materials.

Radical transformations represent a powerful and often more sustainable approach to allene synthesis and functionalization. rsc.orgnih.gov These methods can proceed under mild conditions and often exhibit high functional group tolerance. rsc.org For example, copper-catalyzed radical relay reactions have been developed for the site-selective cyanation of the sp² C-H bond of allenes, providing direct access to allenyl nitriles from simple allene precursors. organic-chemistry.org

Key areas for future development in sustainable synthesis include:

Atom Economy: Focusing on addition reactions, such as hydrofunctionalization, which incorporate all atoms of the reactants into the final product, thus minimizing waste. researchgate.net

Catalyst Recovery and Reuse: Designing heterogeneous or supported catalysts that can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact.

Alternative Solvents and Energy Sources: Exploring the use of greener solvents or solvent-free conditions, and employing energy sources like photochemistry or electrochemistry to drive reactions. acs.org

Integration with Flow Chemistry and Automation

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages for the synthesis and manipulation of allenes. researchgate.net This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. acs.org

The synthesis of highly reactive intermediates, such as allenyllithium, which typically requires cryogenic temperatures (-78 °C) in batch processing, can be safely managed at higher temperatures (around 0 °C) using continuous-flow systems. acs.org This is due to the excellent heat and mass transfer properties of microreactors, which prevent the formation of hot spots and allow for the safe handling of unstable species. acs.orgacs.org

The combination of flow chemistry with automation and machine learning is set to revolutionize chemical synthesis. syrris.commit.edu Automated flow systems can perform multi-step syntheses, including reaction, work-up, and purification, in a continuous and integrated manner. researchgate.net This approach allows for:

High-Throughput Experimentation: Rapidly screening a wide range of reaction conditions to find optimal parameters. acs.org

On-Demand Synthesis: Producing specific quantities of a target molecule as needed, without the need for large-scale storage of potentially unstable compounds.

Data-Driven Optimization: Using algorithms to analyze real-time data from inline analytics and automatically adjust reaction conditions to optimize the output (a "dial-a-molecule" approach). researchgate.net

A future automated platform could use a computer-aided synthesis plan to devise a route to a derivative of this compound. mit.edu The system would then automatically configure the necessary flow modules, execute the multi-step synthesis, and purify the final product, significantly accelerating the drug discovery and materials science research cycles. syrris.commit.edu

TechnologyAdvantage for Allene ChemistryExample Application
Flow Chemistry Enhanced safety with reactive intermediates, precise control over reaction conditions, improved scalability. acs.orgacs.orgGeneration and use of allenyllithium at near-ambient temperatures. acs.org
Automation High-throughput screening, integrated multi-step synthesis and purification, reduced manual labor. researchgate.netsyrris.comAutomated library generation of diverse allene-containing compounds for biological screening. syrris.com
Machine Learning Data-driven reaction optimization, predictive modeling of reaction outcomes. mit.eduClosed-loop feedback systems that automatically adjust flow parameters to maximize yield and selectivity. mit.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (3-Methoxypropadienyl)benzene, and how can reaction efficiency be optimized?

  • Methodology : A nucleophilic substitution reaction between propargyl bromide derivatives and methoxy-substituted aromatic precursors is commonly employed. For example, using potassium carbonate (K₂CO₃) as a base in anhydrous dimethylformamide (DMF) at 60–80°C can yield the target compound. Optimize by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios (e.g., 1:1.2 for propargyl bromide to aromatic precursor) to minimize side products .
  • Key Parameters :

  • Solvent: Anhydrous DMF or acetonitrile.
  • Temperature: 60–80°C under nitrogen atmosphere.
  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reactivity.

Q. How should researchers characterize this compound, and what spectral markers are critical for validation?

  • Analytical Techniques :

  • ¹H NMR : Look for characteristic alkynyl proton peaks near δ 2.4–2.6 and methoxy protons at δ 3.7–3.8. Aromatic protons typically appear between δ 6.8–7.5 .
  • FT-IR : Confirm the presence of a C≡C stretch at ~2,125 cm⁻¹ and methoxy C-O stretching at ~1,250 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Handling : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid contact with strong oxidizers due to potential exothermic reactions.
  • Waste Management : Segregate waste in labeled, airtight containers. Collaborate with certified waste management services for disposal, as improper handling may release toxic byproducts (e.g., halogenated compounds) .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

  • Experimental Design :

  • Conduct longitudinal stability studies by incubating the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC-UV at intervals (0, 24, 72 hours).
  • Use kinetic modeling (e.g., first-order decay) to quantify half-life variations. Contradictions often arise from trace metal contaminants or light exposure; include controls with chelating agents (e.g., EDTA) and amber vials .
    • Data Interpretation : Compare degradation pathways using LC-MS to identify hydrolytic vs. oxidative products.

Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?

  • Modeling Approaches :

  • Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Simulate transition states for Sonogashira or Heck coupling reactions using software like Gaussian or ORCA. Validate with experimental yields and selectivity data .
    • Parameterization : Include solvent effects (e.g., PCM model for DMF) and steric parameters of substituents.

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Refinement :

  • Standardize assay conditions (e.g., cell line viability, incubation time) across studies. For example, discrepancies in IC₅₀ values may stem from varying ATP levels in cytotoxicity assays.
  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.
    • Meta-Analysis : Perform systematic reviews to identify confounding variables, such as impurities in commercial precursors or batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.